molecular formula C21H18ClNO2S B15016198 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide

Cat. No.: B15016198
M. Wt: 383.9 g/mol
InChI Key: KTFFXUVDFASTKX-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2S. This compound is characterized by the presence of a benzamide core, substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group. It is a member of the benzamide class of compounds, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 4-methoxyaniline, and thiophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The synthetic route involves the nucleophilic substitution of 4-chlorobenzyl chloride with thiophenol to form 4-{[(4-chlorophenyl)sulfanyl]methyl}benzene.

Chemical Reactions Analysis

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H18ClNO2S

Molecular Weight

383.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H18ClNO2S/c1-25-19-10-8-18(9-11-19)23-21(24)16-4-2-15(3-5-16)14-26-20-12-6-17(22)7-13-20/h2-13H,14H2,1H3,(H,23,24)

InChI Key

KTFFXUVDFASTKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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